Cas no 861797-25-3 (2-(4-acetamido-3-methylphenoxy)acetic acid)

2-(4-Acetamido-3-methylphenoxy)acetic acid is a specialized organic compound featuring a phenoxyacetic acid backbone substituted with an acetamido group and a methyl group at the 4- and 3-positions, respectively. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The acetamido group enhances solubility and bioavailability, while the methyl substitution influences steric and electronic properties, enabling selective functionalization. Its well-defined purity and stability under standard conditions ensure consistent performance in coupling reactions and derivatization processes. The compound is particularly useful in the development of targeted bioactive molecules, offering precise control over molecular design for applications in medicinal chemistry and material science.
2-(4-acetamido-3-methylphenoxy)acetic acid structure
861797-25-3 structure
Product Name:2-(4-acetamido-3-methylphenoxy)acetic acid
CAS No:861797-25-3
MF:C11H13NO4
MW:223.225223302841
CID:3082183
PubChem ID:6457791
Update Time:2025-08-05

2-(4-acetamido-3-methylphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Acetylamino-3-methyl-phenoxy)-acetic acid
    • 2-(4-acetamido-3-methylphenoxy)acetic acid
    • [4-(acetylamino)-3-methylphenoxy]acetic acid
    • 4-acetamido-3-methylphenoxyacetic acid
    • [4-(Acetylamino)-3-methylphenoxy]acetic acid, AldrichCPR
    • AKOS000644821
    • 861797-25-3
    • 2-(4-acetamido-3-methylphenoxy)aceticacid
    • Z1445127484
    • EN300-11686230
    • STK894893
    • LJB79725
    • Inchi: 1S/C11H13NO4/c1-7-5-9(16-6-11(14)15)3-4-10(7)12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
    • InChI Key: JTQVJANJULCLHQ-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C=CC(=C(C)C=1)NC(C)=O

Computed Properties

  • Exact Mass: 223.08445790g/mol
  • Monoisotopic Mass: 223.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.6Ų

2-(4-acetamido-3-methylphenoxy)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
019905-500mg
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
861797-25-3
500mg
2957CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
019905-500mg
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
861797-25-3
500mg
2957.0CNY 2021-07-13
Enamine
EN300-11686230-0.05g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
0.05g
$504.0 2025-02-21
Enamine
EN300-11686230-0.1g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
0.1g
$528.0 2025-02-21
Enamine
EN300-11686230-0.25g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
0.25g
$551.0 2025-02-21
Enamine
EN300-11686230-0.5g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
0.5g
$575.0 2025-02-21
Enamine
EN300-11686230-1.0g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
1.0g
$600.0 2025-02-21
Enamine
EN300-11686230-2.5g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
2.5g
$1174.0 2025-02-21
Enamine
EN300-11686230-5.0g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
5.0g
$1737.0 2025-02-21
Enamine
EN300-11686230-10.0g
2-(4-acetamido-3-methylphenoxy)acetic acid
861797-25-3 95.0%
10.0g
$2577.0 2025-02-21

Additional information on 2-(4-acetamido-3-methylphenoxy)acetic acid

Introduction to 2-(4-acetamido-3-methylphenoxy)acetic acid (CAS No. 861797-25-3) in Modern Chemical and Pharmaceutical Research

2-(4-acetamido-3-methylphenoxy)acetic acid, identified by the chemical identifier CAS No. 861797-25-3, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural motif comprising a phenoxy group linked to an acetic acid moiety, exhibits intriguing biochemical properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development. The presence of both an acetamido and a methyl substituent on the aromatic ring introduces a level of complexity that is often exploited in medicinal chemistry to modulate bioactivity and pharmacokinetic profiles.

The structure of 2-(4-acetamido-3-methylphenoxy)acetic acid suggests potential applications in the synthesis of novel bioactive molecules. The phenoxy group, known for its role in various pharmacophores, can interact with biological targets in diverse ways, while the acetic acid side chain provides a polar moiety that may enhance solubility and metabolic stability. Such structural features are particularly relevant in the design of small-molecule inhibitors or modulators targeting enzyme-catalyzed reactions.

In recent years, there has been growing interest in compounds with similar structural scaffolds due to their demonstrated efficacy in preclinical models. For instance, derivatives of phenoxyacetic acids have been investigated for their potential roles as kinase inhibitors, GPCR modulators, or anti-inflammatory agents. The acetamido group in this compound may serve as a hinge-binding element or participate in hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

One of the most compelling aspects of 2-(4-acetamido-3-methylphenoxy)acetic acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged similar molecular architectures to develop compounds with therapeutic potential against a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. The methyl substituent at the 3-position of the aromatic ring can influence electronic properties and steric hindrance, allowing for fine-tuning of bioactivity through structural modifications.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic resolutions, can be employed to introduce functional groups with precision. These synthetic strategies are crucial for producing analogs with modified pharmacological profiles for further investigation.

Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing derivatives of 2-(4-acetamido-3-methylphenoxy)acetic acid. Machine learning models trained on experimental data can predict binding affinities and metabolic stability, accelerating the drug discovery process. Such computational approaches are particularly valuable when dealing with complex molecular systems like this one, where experimental testing alone would be time-consuming and resource-intensive.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in addressing unmet medical needs. 2-(4-acetamido-3-methylphenoxy)acetic acid exemplifies how small changes in molecular structure can lead to significant differences in biological activity. This underscores the need for continued exploration of novel scaffolds and their derivatives as potential therapeutic agents.

In conclusion, 2-(4-acetamido-3-methylphenoxy)acetic acid (CAS No. 861797-25-3) represents a promising candidate for further research in chemical biology and drug development. Its unique structural features offer opportunities for designing molecules with tailored pharmacological properties, making it an attractive subject for both academic and industrial investigations. As our understanding of biological pathways grows more sophisticated, compounds like this one will play an increasingly critical role in developing next-generation therapeutics.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd